(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester
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Overview
Description
“®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound involves a BOC group attached to an amine . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Peptide Synthesis
This compound is likely used as a building block in peptide synthesis due to its protected amino group. The tert-butyloxycarbonyl (BOC) group is commonly used to protect amines during such syntheses .
Medicinal Chemistry
Similar compounds have been utilized in the development of inhibitors for various diseases. For instance, related compounds are used in creating dipeptidyl peptidase-4 (DPP4) inhibitors for treating type 2 diabetes .
Protein Modification
The BOC-protected amino acids are essential for protein modification studies, allowing for specific changes to be made to proteins without affecting other parts of the molecule .
Organic Synthesis
The BOC group itself is significant in organic synthesis as a protecting group for amines, which can be added under aqueous conditions .
Efflux Pump Inhibitors
Compounds with similar structures have been used in preparing indole derivatives as efflux pump inhibitors, which are crucial in treating and preventing bacterial infections .
Mechanism of Action
Target of Action
It’s worth noting that the compound contains atert-butyloxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during the synthesis process . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects amines from unwanted reactions . This suggests that the compound could potentially influence peptide synthesis pathways.
Pharmacokinetics
The boc group’s properties suggest that the compound’s bioavailability could be influenced by factors such as the presence of strong acids, which can remove the boc group .
Result of Action
The use of the boc group in peptide synthesis suggests that the compound could potentially influence the structure and function of peptides .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of strong acids can lead to the removal of the Boc group . Additionally, the compound’s efficacy in peptide synthesis could be influenced by factors such as temperature and the presence of other reactants .
properties
IUPAC Name |
tert-butyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHXNHVFTFWYDP-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester |
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